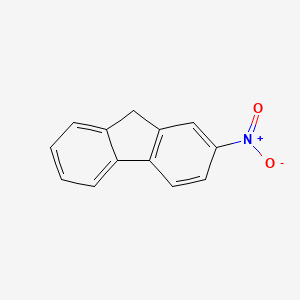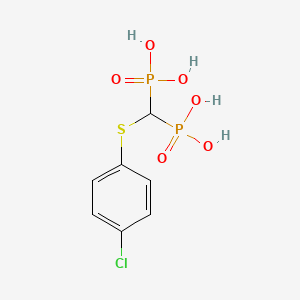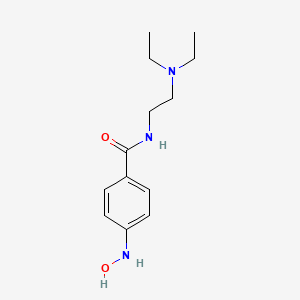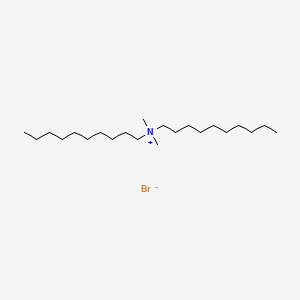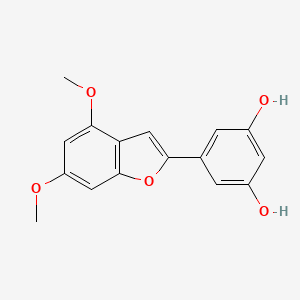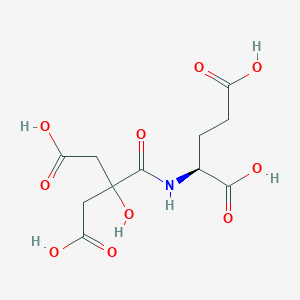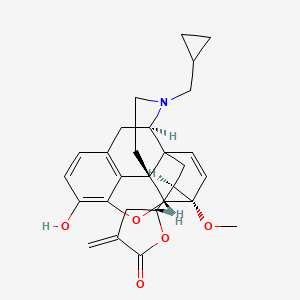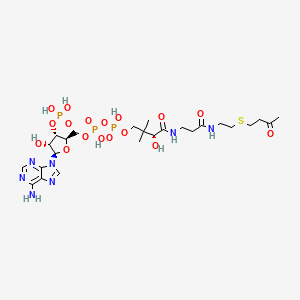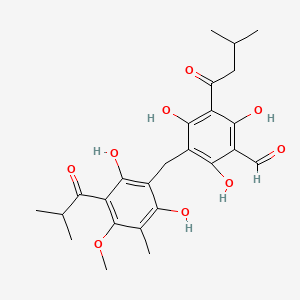
Robustaol A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Robustaol A is a diarylmethane.
Scientific Research Applications
Antimalarial Activity
Robustaol A, derived from the leaves of the medicinal plant Eucalyptus robusta Sm., has demonstrated antimalarial activity in mice. This was discovered through various spectral analyses and confirmed by synthesis in a study conducted by Qin (Qin, 1981).
Potential Biological Robustness Applications
While specific studies directly connecting Robustaol A to biological robustness are not available, the concept of biological robustness has been a subject of scientific research. Biological robustness refers to the ability of systems to maintain functionality despite external and internal perturbations. This concept is vital in understanding complex biological systems and diseases, as well as in therapy design (Kitano, 2008).
Robustness in Biomedical Research
The robustness of scientific findings, especially in biomedical research, is critical for the advancement of medical and scientific knowledge. This is crucial for ensuring that new discoveries are reliable and can serve as a foundation for further advances. The issue of reproducibility and robustness in research has been explored to improve the quality and reliability of scientific studies (Begley & Ioannidis, 2015).
Chemical Constituents Related to Robustaol A
Research on the chemical constituents of Eucalyptus robusta Sm. has led to the isolation and identification of robustaol B and other compounds, highlighting the diverse potential applications of these substances in various scientific fields. These studies contribute to a broader understanding of the chemical properties and potential applications of robustaol derivatives (Guo-wei & Ren-sheng, 1986).
properties
CAS RN |
78411-76-4 |
|---|---|
Product Name |
Robustaol A |
Molecular Formula |
C25H30O9 |
Molecular Weight |
474.5 g/mol |
IUPAC Name |
3-[[2,6-dihydroxy-4-methoxy-3-methyl-5-(2-methylpropanoyl)phenyl]methyl]-2,4,6-trihydroxy-5-(3-methylbutanoyl)benzaldehyde |
InChI |
InChI=1S/C25H30O9/c1-10(2)7-16(27)17-22(31)14(21(30)15(9-26)24(17)33)8-13-20(29)12(5)25(34-6)18(23(13)32)19(28)11(3)4/h9-11,29-33H,7-8H2,1-6H3 |
InChI Key |
VQIUVVRPDIFIPV-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C(=C1OC)C(=O)C(C)C)O)CC2=C(C(=C(C(=C2O)C(=O)CC(C)C)O)C=O)O)O |
Canonical SMILES |
CC1=C(C(=C(C(=C1OC)C(=O)C(C)C)O)CC2=C(C(=C(C(=C2O)C(=O)CC(C)C)O)C=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



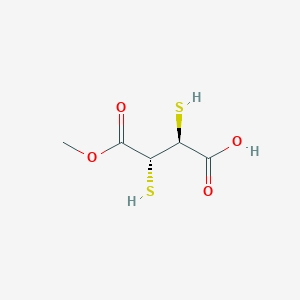
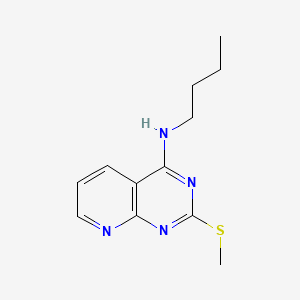
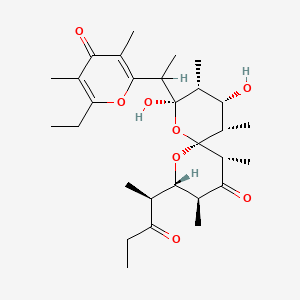
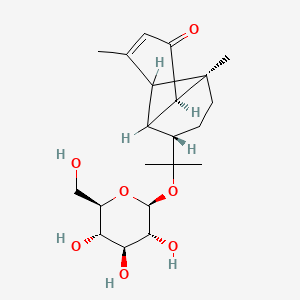
![1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(2-methylbutan-2-ylamino)ethanol](/img/structure/B1194845.png)

